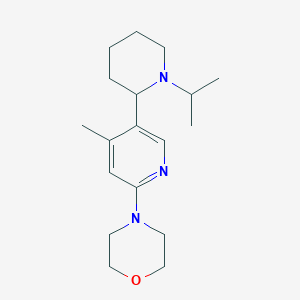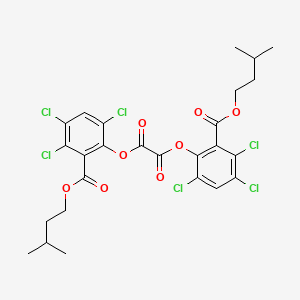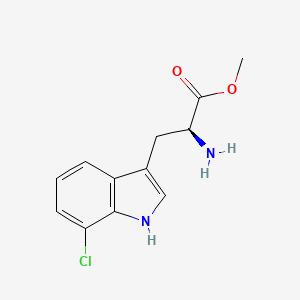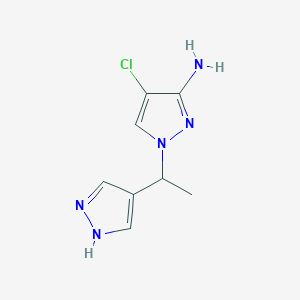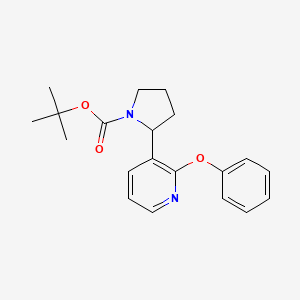![molecular formula C16H20FNO4 B11814214 3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氟苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸是一种合成的有机化合物,属于吡咯烷羧酸类。该化合物具有氟苯基、吡咯烷环和叔丁酯基。由于其独特的结构特性,它在化学和药理学领域引起了人们的兴趣。
准备方法
合成路线和反应条件
3-(4-氟苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸的合成通常涉及多步有机反应。常见的合成路线可能包括:
吡咯烷环的形成: 从合适的先驱体开始,吡咯烷环可以通过环化反应形成。
氟苯基的引入: 这步可能涉及亲电芳香取代或其他偶联反应,将氟苯基连接到吡咯烷环上。
酯化: 最后一步是在酸性条件下用叔丁醇酯化羧酸基团。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以最大程度地提高产率和纯度。这可能包括使用催化剂、受控的反应环境以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
3-(4-氟苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以将酯基转化为醇或其他还原形式。
取代: 氟苯基可以参与亲核或亲电取代反应。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO4)、三氧化铬 (CrO3)。
还原剂: 氢化锂铝 (LiAlH4)、硼氢化钠 (NaBH4)。
取代试剂: 卤素、胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能生成酮或羧酸,而还原可能生成醇。
科学研究应用
化学: 用作更复杂分子的合成中间体。
生物学: 研究其与生物大分子的相互作用。
医学: 由于其独特的结构特征,在药物开发中具有潜在用途。
工业: 可用于生产特种化学品或材料。
作用机制
该化合物的作用机制取决于其与分子靶标的特定相互作用。通常,它可以与酶、受体或其他蛋白质相互作用,从而影响生物途径。需要进行详细研究以阐明确切机制。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸
- 3-(4-溴苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸
独特性
3-(4-氟苯基)-4-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-1-羧酸中氟苯基的存在赋予了其独特的电子特性,这可能影响其反应性和与氯和溴类似物相比的相互作用。
属性
分子式 |
C16H20FNO4 |
|---|---|
分子量 |
309.33 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-14(19)13-9-18(15(20)21)8-12(13)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,20,21) |
InChI 键 |
NGRBRDNTZAOXSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CN(CC1C2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



